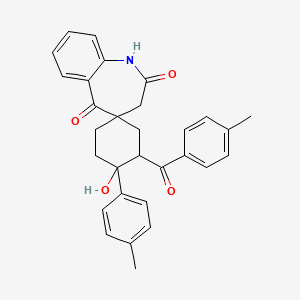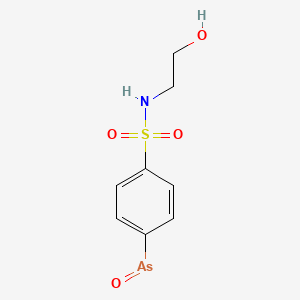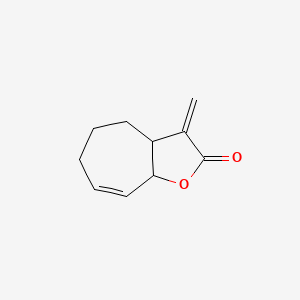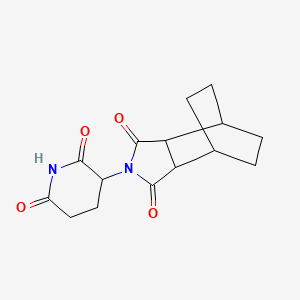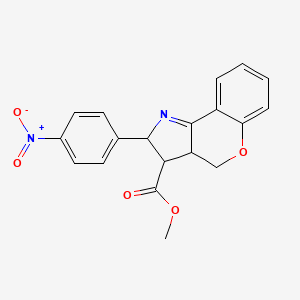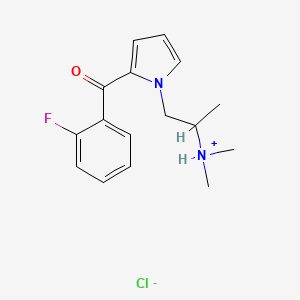
4-(4-Aminophenyl)-4-oxo-2-phenylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 293384 is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is known for its ability to interact with specific molecular targets, making it a valuable tool in both experimental and applied sciences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 293384 typically involves a series of well-defined chemical reactions. One common method includes the use of human pluripotent stem cells, such as embryonic stem cells and induced pluripotent stem cells, which are induced to differentiate into neural stem cells using specific induction media . This process involves several steps, including the preparation of media and materials, and the use of reagents like Neurobasal Medium, GIBCO Neural Induction Supplement, and Advanced DMEM/F-12 .
Industrial Production Methods
In an industrial setting, the production of NSC 293384 may involve large-scale cell culture systems and bioreactors to ensure high yield and consistency. The use of automated systems for media preparation, cell culture, and harvesting can significantly enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
NSC 293384 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving NSC 293384 include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of NSC 293384 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
NSC 293384 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: NSC 293384 is employed in cell biology research to investigate cellular processes and signaling pathways.
Medicine: The compound has potential therapeutic applications, including the treatment of neurodegenerative diseases and neurological disorders.
Industry: In industrial applications, NSC 293384 is used in the production of pharmaceuticals and other biologically active compounds. Its unique properties make it a valuable tool in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of NSC 293384 involves its interaction with specific molecular targets, such as receptor tyrosine kinases and non-receptor tyrosine kinases . By binding to these targets, the compound can modulate signaling pathways and cellular processes, leading to various biological effects. The precise molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
NSC 293384 can be compared with other similar compounds, such as other neural stem cell inducers and tyrosine kinase inhibitors. Some of the similar compounds include:
Compared to these compounds, NSC 293384 has unique properties that make it particularly suitable for applications in neural stem cell research and therapy. Its ability to induce neural stem cell differentiation and modulate specific signaling pathways sets it apart from other compounds in its class.
Propiedades
Número CAS |
61252-01-5 |
|---|---|
Fórmula molecular |
C16H15NO3 |
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
4-(4-aminophenyl)-4-oxo-2-phenylbutanoic acid |
InChI |
InChI=1S/C16H15NO3/c17-13-8-6-12(7-9-13)15(18)10-14(16(19)20)11-4-2-1-3-5-11/h1-9,14H,10,17H2,(H,19,20) |
Clave InChI |
OIMPBLAMMPACFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


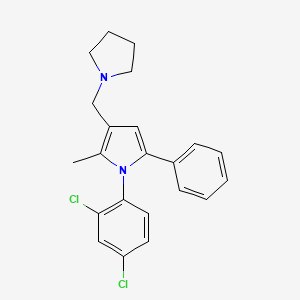
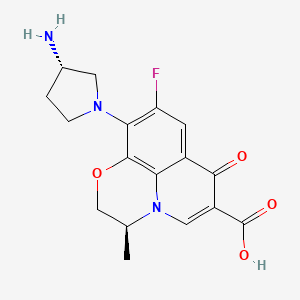
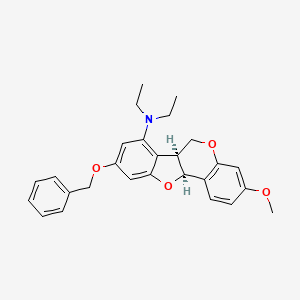
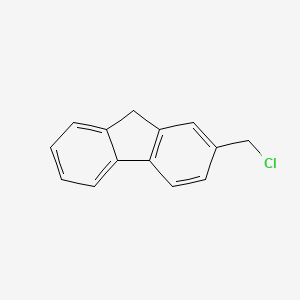
![2-Propenoic acid, 2-methyl-, 2-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B12796419.png)
